

# A Comparative Spectroscopic Guide to 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

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## Compound of Interest

Compound Name:	2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Cat. No.:	B1391532

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## Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. **2,6-Difluoro-3-(propylsulfonamido)benzoic acid**, a compound of interest in medicinal chemistry, presents a unique combination of functional groups that necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth comparison of the spectroscopic data for this target molecule, juxtaposed with key structural analogues. By examining the nuanced differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of the structure-property relationships and develop robust analytical methods for this class of compounds.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data repository to explain the rationale behind spectral features, thereby providing actionable insights for compound verification and quality control.

## Comparative Structural Analysis

To fully appreciate the spectroscopic signatures of **2,6-Difluoro-3-(propylsulfonamido)benzoic acid**, it is instructive to compare its spectra with those of structurally related compounds. For this guide, we have selected two primary analogues:

- 2,6-Difluorobenzoic Acid: This analogue allows for the direct assessment of the impact of the 3-(propylsulfonamido) group on the spectroscopic properties of the difluorobenzoic acid core.
- N-propylbenzenesulfonamide: This compound provides a reference for the spectroscopic characteristics of the propylsulfonamido moiety in a simpler aromatic system.

By dissecting the spectra of these building blocks, we can more accurately interpret the complex data obtained for the target molecule.

## Spectroscopic Data Comparison

A thorough analysis of **2,6-Difluoro-3-(propylsulfonamido)benzoic acid** requires a suite of spectroscopic techniques. Below, we present a detailed comparison of the expected and experimental data for the target molecule and its analogues across  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{19}\text{F}$  NMR, IR spectroscopy, and mass spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of magnetically active nuclei.

The  $^1\text{H}$  NMR spectrum provides information on the number, connectivity, and chemical environment of protons in a molecule.

Predicted  $^1\text{H}$  NMR Data for **2,6-Difluoro-3-(propylsulfonamido)benzoic acid**:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.5	br s	1H	-COOH
~9.8	br s	1H	-SO <sub>2</sub> NH-
~7.8	t	1H	Ar-H4
~7.2	t	1H	Ar-H5
~3.1	t	2H	-SO <sub>2</sub> CH <sub>2</sub> -
~1.7	sextet	2H	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~1.0	t	3H	-CH <sub>3</sub>

Comparative <sup>1</sup>H NMR Data:

Compound	Ar-H (ppm)	Other Protons (ppm)
Target Molecule (Predicted)	~7.8 (t, 1H), ~7.2 (t, 1H)	~13.5 (br s, 1H), ~9.8 (br s, 1H), ~3.1 (t, 2H), ~1.7 (sextet, 2H), ~1.0 (t, 3H)
2,6-Difluorobenzoic Acid	7.5-7.6 (m, 1H), 7.0-7.1 (m, 2H)	~13.0 (br s, 1H)
N-propylbenzenesulfonamide	7.8-7.9 (m, 2H), 7.5-7.6 (m, 3H)	~8.0 (br s, 1H), ~2.9 (t, 2H), ~1.5 (sextet, 2H), ~0.8 (t, 3H)

**Causality of Chemical Shifts:** The aromatic protons of the target molecule are expected to appear as two distinct triplets due to coupling with the adjacent fluorine atoms and each other. The electron-withdrawing nature of the two fluorine atoms and the sulfonamido group will deshield these protons, shifting them downfield compared to unsubstituted benzene. The acidic proton of the carboxylic acid and the amide proton are expected to be broad singlets and significantly downfield.

<sup>13</sup>C NMR spectroscopy provides insight into the carbon framework of a molecule.

Predicted  $^{13}\text{C}$  NMR Data for **2,6-Difluoro-3-(propylsulfonamido)benzoic acid**:

Chemical Shift (ppm)	Assignment
~165	C=O
~160 (dd)	C-F
~158 (dd)	C-F
~135	C-SO <sub>2</sub> NH-
~133 (t)	C-H
~115 (t)	C-H
~112	C-COOH
~55	-SO <sub>2</sub> CH <sub>2</sub> -
~22	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~13	-CH <sub>3</sub>

Comparative  $^{13}\text{C}$  NMR Data:

Compound	Aromatic Carbons (ppm)	Other Carbons (ppm)
Target Molecule (Predicted)	~160, ~158, ~135, ~133, ~115, ~112	~165, ~55, ~22, ~13
2,6-Difluorobenzoic Acid	161.7 (dd), 133.5 (t), 112.5 (dd), 112.3 (t)	164.5
N-propylbenzenesulfonamide	140.1, 132.7, 129.1, 126.9	49.9, 22.8, 11.2

Causality of Chemical Shifts: The carbon atoms directly bonded to fluorine will exhibit large coupling constants ( $J\text{-CF}$ ) and appear as doublets of doublets. The electron-withdrawing effects of the substituents will cause significant downfield shifts for the aromatic carbons.

$^{19}\text{F}$  NMR is a powerful tool for characterizing fluorinated compounds.

Predicted  $^{19}\text{F}$  NMR Data for **2,6-Difluoro-3-(propylsulfonamido)benzoic acid**:

Chemical Shift (ppm)	Multiplicity	Assignment
~ -110	d	F-2
~ -115	d	F-6

Comparative  $^{19}\text{F}$  NMR Data:

Compound	Chemical Shift (ppm)
Target Molecule (Predicted)	~ -110, ~ -115
2,6-Difluorobenzoic Acid	-111.8

Causality of Chemical Shifts: The two fluorine atoms are in different chemical environments due to the presence of the 3-propylsulfonamido group, leading to two distinct signals. The chemical shifts are in the typical range for fluorine atoms attached to an aromatic ring.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Data for **2,6-Difluoro-3-(propylsulfonamido)benzoic acid**:

Wavenumber (cm $^{-1}$ )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3250	Medium	N-H stretch (Sulfonamide)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1470	Medium	C=C stretch (Aromatic)
~1340, ~1160	Strong	S=O stretch (Sulfonamide)
~1250	Strong	C-F stretch

Comparative IR Data:

Compound	Key Absorptions (cm <sup>-1</sup> )
Target Molecule (Predicted)	3300-2500 (br), ~3250, ~1700, ~1340, ~1160, ~1250
2,6-Difluorobenzoic Acid	3200-2500 (br), 1710, 1625, 1260
N-propylbenzenesulfonamide	3260, 1330, 1150

Causality of Absorptions: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The two strong S=O stretching bands confirm the presence of the sulfonamide group. The C-F stretching absorption is also a key indicator of the fluorine substitution.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data for **2,6-Difluoro-3-(propylsulfonamido)benzoic acid**:

- Molecular Ion (M<sup>+</sup>): m/z = 279.03
- Major Fragments:
  - Loss of H<sub>2</sub>O (m/z = 261)
  - Loss of COOH (m/z = 234)
  - Loss of SO<sub>2</sub> (m/z = 215)
  - Loss of C<sub>3</sub>H<sub>7</sub> (propyl group) (m/z = 236)
  - Cleavage of the S-N bond

Comparative Mass Spectrometry Data:

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
Target Molecule (Predicted)	279	261, 234, 215, 236
2,6-Difluorobenzoic Acid	158	141, 113, 85[1]
N-propylbenzenesulfonamide	199	143, 93, 77

**Causality of Fragmentation:** The fragmentation of the target molecule is expected to be complex due to the presence of multiple functional groups. Common fragmentation pathways include the loss of small neutral molecules from the carboxylic acid and sulfonamide groups, as well as cleavage of the alkyl chain and the sulfonamide bond.[2][3][4]

## Experimental and Computational Protocols

To ensure the integrity and reproducibility of the data presented, standardized protocols for both experimental data acquisition and computational prediction are essential.

### Standard Operating Procedure for NMR Data Acquisition[5][6]

- Sample Preparation:
  - Accurately weigh 5-10 mg of the sample for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  and  $^{19}\text{F}$  NMR.
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
  - Filter the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the field on the deuterium signal of the solvent.
  - Shim the magnetic field to optimize homogeneity.

- Data Acquisition:
  - Acquire the  $^1\text{H}$  spectrum using a standard single-pulse experiment.
  - Acquire the  $^{13}\text{C}$  spectrum using a proton-decoupled pulse sequence.
  - Acquire the  $^{19}\text{F}$  spectrum using a standard single-pulse experiment, with or without proton decoupling.
- Data Processing:
  - Apply Fourier transformation to the Free Induction Decay (FID).
  - Phase and baseline correct the spectrum.
  - Calibrate the chemical shifts relative to a known internal standard (e.g., TMS).

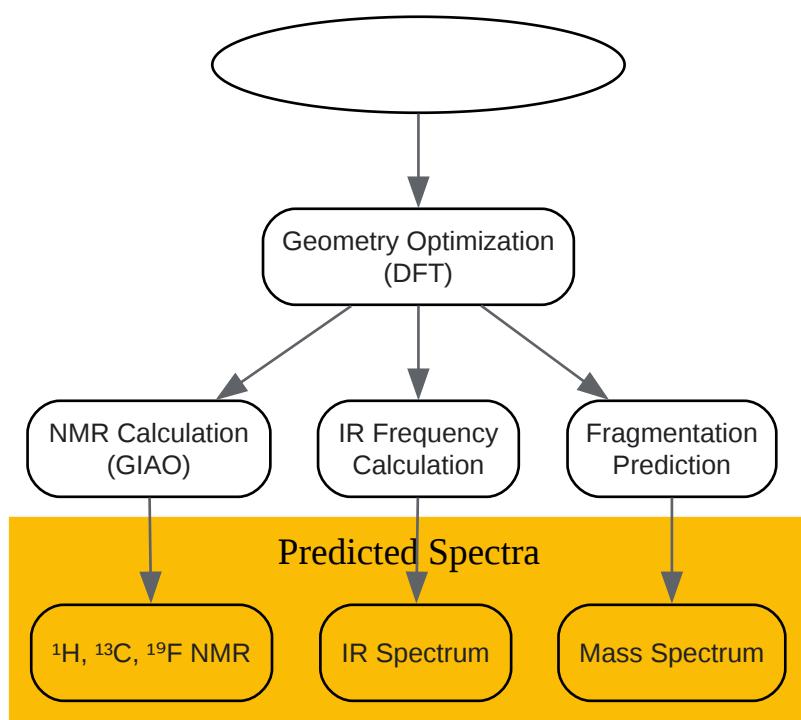
**Figure 1:** General workflow for NMR data acquisition and processing.

## Computational Prediction of Spectroscopic Data

The predicted spectroscopic data for **2,6-Difluoro-3-(propylsulfonamido)benzoic acid** were generated using Density Functional Theory (DFT) calculations.[4][5]

- Structure Optimization: The 3D structure of the molecule was optimized using a suitable level of theory (e.g., B3LYP/6-31G(d)).
- NMR Prediction:
  - $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[6]
  - Calculated shielding constants were converted to chemical shifts using a reference standard (e.g., TMS).
- IR Prediction:
  - Vibrational frequencies and intensities were calculated to generate the theoretical IR spectrum.[7][8]

- Calculated frequencies are often scaled by an empirical factor to better match experimental data.
- Mass Spectrometry Prediction:
  - Fragmentation patterns were predicted based on established rules of mass spectral fragmentation for the functional groups present.[2][3][4][9][10]



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**Figure 2:** Workflow for computational prediction of spectroscopic data.

## Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of **2,6-Difluoro-3-(propylsulfonamido)benzoic acid**. By integrating predicted data for the target molecule with experimental data from structurally related analogues, we have established a robust analytical methodology. The detailed explanations of the underlying principles governing the observed and predicted spectral features empower researchers to confidently identify and characterize this and similar molecules. The provided protocols for both experimental and

computational work ensure that these analyses can be performed in a standardized and reproducible manner, a critical aspect of modern pharmaceutical development.

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